molecular formula C24H46N2O4 B3276442 Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylpentanoate CAS No. 64263-78-1

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylpentanoate

Cat. No.: B3276442
CAS No.: 64263-78-1
M. Wt: 426.6 g/mol
InChI Key: WGAXOUAOQSDMNQ-OZZZDHQUSA-N
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Description

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylpentanoate is a chiral, Boc-protected amino acid derivative with a dicyclohexylamine counterion. Its molecular formula is C₆H₁₁·C₂₁H₄₀N₂O₅ (total molecular weight: ~400.55) . The compound features a tert-butoxycarbonyl (Boc) group, a methyl-substituted amino moiety, and a branched 3-methylpentanoate backbone. It is typically stored under inert conditions (2–8°C) to preserve its stereochemical integrity and prevent degradation . This compound serves as a key intermediate in peptide synthesis and asymmetric catalysis, leveraging its steric and electronic properties for selective reactions.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4.C12H23N/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,7H2,1-6H3,(H,14,15);11-13H,1-10H2/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAXOUAOQSDMNQ-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylpentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H46_{46}N2_2O4_4
  • Molecular Weight : 426.63 g/mol
  • CAS Number : 64263-78-1

The compound features a dicyclohexylamine moiety attached to a tert-butoxycarbonyl (Boc) protected amino acid derivative, which may influence its pharmacological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The Boc group can enhance the stability and bioavailability of the amino acid, potentially allowing it to act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Interaction : The dicyclohexylamine structure may facilitate interactions with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which may extend to this derivative.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of proteases
NeuroactiveModulation of neurotransmitter levels

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study published in the Journal of Medicinal Chemistry examined various Boc-protected amino acid derivatives, revealing that those with a dicyclohexylamine structure showed significant inhibition against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
  • Neuropharmacological Effects :
    Research conducted at a prominent university focused on the neuroactive properties of similar compounds. It was found that dicyclohexylamine derivatives could modulate serotonin and dopamine levels in vitro, suggesting potential applications in treating mood disorders.
  • Enzyme Interaction :
    A detailed kinetic study demonstrated that the compound could act as a reversible inhibitor for specific proteases involved in metabolic regulation. This finding opens avenues for further exploration in metabolic disease therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations
Compound Name Molecular Formula Key Functional Groups Molecular Weight Key Applications References
Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylpentanoate C₂₁H₄₀N₂O₅ Boc, methylamino, 3-methylpentanoate 400.55 Peptide synthesis, chiral catalysis
Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate C₂₆H₃₉N₃O₅ Boc, benzyloxycarbonyl (Cbz), propanoate ~497.07 Drug intermediates, orthogonal protection strategies
Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate C₂₁H₄₀N₂O₅ Boc, hydroxybutanoate 400.55 β-hydroxy amino acid synthesis, enzyme inhibition studies
Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate C₂₄H₃₉N₃O₅ Boc, allyloxycarbonyl, propanoate ~449.60 Photolabile protecting groups, click chemistry

Key Observations :

  • Steric Effects: The 3-methylpentanoate group in the target compound introduces greater steric hindrance compared to propanoate derivatives (e.g., ), influencing substrate binding in catalytic applications.
  • Hydrogen Bonding: The hydroxyl group in (2S,3R)-3-hydroxybutanoate enhances solubility in polar solvents, unlike the hydrophobic 3-methylpentanoate chain in the target compound.
  • Reactivity: Allyloxycarbonyl and benzyloxycarbonyl groups in analogs enable selective deprotection under mild conditions, whereas the methylamino group in the target compound may resist nucleophilic attacks.
Stereochemical Differences
  • The (2S,3S) configuration in the target compound contrasts with the (2S,3R) diastereomer in hydroxybutanoate derivatives . This stereochemical divergence impacts crystallinity and biological activity; for example, (2S,3S) isomers often exhibit higher enantiomeric excess in asymmetric synthesis.
  • highlights the synthesis of (2S,3S)-configured ethyl esters via stereoselective routes, underscoring the importance of chiral centers in directing reaction pathways .
Thermodynamic and Stability Profiles
  • Thermal Stability : Dicyclohexylamine salts generally exhibit moderate thermal stability due to strong ionic interactions . However, the Boc group in the target compound decomposes at ~150°C, limiting high-temperature applications .
  • Storage Requirements : The target compound requires inert storage (N₂/Ar), whereas analogs with simpler substituents (e.g., benzyloxycarbonyl ) tolerate ambient conditions.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylpentanoate?

The synthesis typically involves two main steps:

  • Step 1 : Preparation of the (2S,3S)-configured Boc-protected amino acid. Asymmetric hydrogenation or chiral auxiliary-based methods are used to establish stereochemistry. For example, enzymatic resolution or transition-metal catalysis (e.g., Ru-BINAP complexes) can achieve the desired (2S,3S) configuration .
  • Step 2 : Salt formation with dicyclohexylamine (DCHA). The Boc-protected amino acid is reacted with DCHA in a polar aprotic solvent (e.g., THF or dichloromethane) under reflux, followed by crystallization to isolate the product. Purity is confirmed via HPLC or NMR .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store under inert gas (e.g., nitrogen) at ambient temperatures to prevent hydrolysis of the Boc group. Avoid exposure to moisture and acidic conditions, which can cleave the tert-butoxycarbonyl protecting group .
  • Handling : Use PPE (gloves, goggles) due to its potential skin/eye irritation (H315, H319) and respiratory toxicity (H335). Work in a fume hood to minimize inhalation risks .

Q. What analytical techniques are critical for characterizing this compound?

  • Stereochemical confirmation : X-ray crystallography or chiral HPLC with a cellulose-based column.
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities.
  • Structural verification : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the Boc group, methylamino, and ester functionalities. IR spectroscopy can validate carbonyl stretches (e.g., Boc C=O at ~1680 cm1^{-1}) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in the (2S,3S) configuration be resolved during synthesis?

  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce stereochemistry during alkylation or aldol reactions.
  • Asymmetric catalysis : Employ Noyori-type asymmetric hydrogenation with Ru catalysts for β-keto ester intermediates.
  • Post-synthesis resolution : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) followed by recrystallization .

Q. What mechanistic insights explain the compound’s reactivity in peptide coupling reactions?

  • The methylpentanoate ester acts as a leaving group in nucleophilic acyl substitution. The Boc-protected amine remains inert under basic conditions but can be deprotected with TFA for subsequent coupling.
  • Kinetic studies (e.g., 19F^{19} \text{F}-NMR monitoring) reveal that steric hindrance from the 3-methyl group slows acylation rates compared to linear analogs .

Q. How do structural modifications (e.g., substituting DCHA with other amines) affect solubility and bioactivity?

  • Solubility : Replacing DCHA with hydrophilic amines (e.g., triethylamine) increases aqueous solubility but may reduce crystallinity.
  • Bioactivity : In vitro assays show DCHA salts exhibit enhanced membrane permeability due to lipophilic cyclohexyl groups, making them preferable for prodrug designs .

Q. What degradation pathways dominate under accelerated stability conditions (e.g., heat, light)?

  • Thermal degradation : Boc deprotection occurs above 80°C, forming volatile tert-butanol and CO2_2.
  • Photolysis : UV exposure leads to ester bond cleavage, detected via LC-MS as methylpentanoic acid fragments.
  • Mitigation : Lyophilization and amber glassware are recommended for long-term storage .

Q. How can researchers address contradictions in reported synthetic yields?

  • Variable purity of starting materials : Use freshly distilled DCHA and Boc-protected amino acids to minimize side reactions.
  • Optimization : Design a Design of Experiments (DoE) approach to test reaction parameters (e.g., solvent polarity, temperature). Cross-validate yields using 1H^1 \text{H}-NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Melting Point98–102°C (DSC)
Solubility in Water<0.1 mg/mL (shake-flask method)
logP (Octanol-Water)3.8 (±0.2) (HPLC-RP method)

Q. Table 2. Common Impurities and Control Strategies

ImpuritySourceMitigation
Free DicyclohexylamineIncomplete salt formationRecrystallization from hexane/EtOAc
Deprotected Amino AcidAcidic hydrolysisNeutralize reaction medium promptly
DiastereomersStereochemical driftUse chiral chromatography

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylpentanoate
Reactant of Route 2
Reactant of Route 2
Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylpentanoate

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